molecular formula C20H22FNO2 B5315907 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol

3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol

Cat. No. B5315907
M. Wt: 327.4 g/mol
InChI Key: PJWJCMJKTABNPD-UHFFFAOYSA-N
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Description

3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol, also known as F13714, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and noradrenaline systems. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects
3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the promotion of neuroprotection, the improvement of cognitive function, and the modulation of neurotransmitter systems in the brain. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to have anxiolytic and antidepressant effects, which may be related to its modulation of the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol in lab experiments is its potential therapeutic applications in various fields of medicine. 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has also been shown to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol in lab experiments is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol. One direction is to further investigate its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. Another direction is to elucidate its exact mechanism of action, which may provide insights into the development of new drugs targeting the sigma-1 receptor. Additionally, further studies are needed to optimize the synthesis method of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol and to improve its solubility in water for use in lab experiments.

Synthesis Methods

The synthesis of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol involves several steps, including the preparation of 3-hydroxybenzaldehyde, 4-fluoroacetophenone, and 1-benzylpiperidin-2-one. These three compounds are then reacted in the presence of a base to form 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol. The yield of 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol is approximately 40%, and the purity of the compound can be increased through recrystallization.

Scientific Research Applications

3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has shown potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, 3-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenol has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(3-hydroxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO2/c21-18-10-8-15(9-11-18)6-7-16-3-2-12-22(14-16)20(24)17-4-1-5-19(23)13-17/h1,4-5,8-11,13,16,23H,2-3,6-7,12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWJCMJKTABNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)O)CCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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